LY2780301 -

LY2780301

Catalog Number: EVT-287800
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY2780301 is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Akt inhibitor LY2780301 binds to and inhibits the activity of Akt, which may result in inhibition of the PI3K/Akt signaling pathway, thereby leading to inhibition of cell proliferation and the induction of apoptosis in tumor cells. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.
Overview

LY2780301 is a potent inhibitor targeting the p70S6 kinase and the protein kinase B (AKT) pathways, which are critical in cell growth, proliferation, and survival. This compound has been investigated primarily for its potential applications in cancer therapy, particularly in targeting tumors that exhibit aberrant activation of these signaling pathways. The compound's mechanism of action involves disrupting the phosphorylation processes that promote tumor growth and survival.

Source and Classification

LY2780301 is classified as a small molecule inhibitor. It specifically inhibits p70S6 kinase, a downstream effector of the mechanistic target of rapamycin complex 1 (mTORC1), and AKT, which are both integral to the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This classification places LY2780301 among targeted therapeutic agents designed to interfere with specific molecular pathways involved in cancer progression.

Synthesis Analysis

Methods and Technical Details

The synthesis of LY2780301 involves several steps that typically include the reaction of specific starting materials to create the desired fused thiophene derivatives. The initial steps often involve the reaction of an o-amino amide derivative with various aromatic aldehydes, leading to the formation of fused pyrrolothienopyrimidine structures. Subsequent reactions may involve thiourea derivatives and aliphatic or aromatic isothiocyanates to yield thieno[3,2-b]pyrrole-3-carboxylic acid ethyl esters.

The synthesis process is characterized by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structure confirmation.
  • Infrared (IR) spectroscopy to identify functional groups.
  • Chromatographic techniques for purification and analysis of intermediates.

The detailed synthesis pathway ensures that the final product exhibits the necessary pharmacological properties for effective inhibition of target kinases .

Molecular Structure Analysis

Structure and Data

The molecular structure of LY2780301 features a complex arrangement conducive to its role as a kinase inhibitor. The compound's structure can be represented as follows:

  • Molecular Formula: C₁₅H₁₈N₄O₃S
  • Molecular Weight: Approximately 342.39 g/mol
  • Structural Features: The compound contains a fused thiophene moiety, which plays a crucial role in its interaction with target kinases.

The structural data indicates that LY2780301 can effectively fit into the ATP-binding sites of p70S6K and AKT, thereby inhibiting their activity .

Chemical Reactions Analysis

Reactions and Technical Details

LY2780301 undergoes various chemical reactions primarily involving phosphorylation processes. In biological systems, it inhibits the phosphorylation of downstream targets such as ribosomal protein S6 and PRAS40, which are crucial for cell growth and proliferation. The mechanism involves:

  • Competitive inhibition: LY2780301 competes with ATP for binding to the active site of p70S6K and AKT.
  • Reversible binding: The interactions are typically reversible, allowing for modulation based on concentration.

The efficacy of LY2780301 is demonstrated through its ability to significantly reduce phosphorylation levels in various cancer cell lines .

Mechanism of Action

Process and Data

LY2780301 exerts its therapeutic effects by disrupting critical signaling pathways involved in tumor growth. The primary mechanisms include:

  • Inhibition of p70S6K: This leads to decreased protein synthesis and cell size regulation.
  • Inhibition of AKT: Resulting in reduced cell survival signals, leading to increased apoptosis in cancer cells.

In vitro studies have shown that treatment with LY2780301 results in significant reductions in cell proliferation rates across various cancer models, indicating its potential as an effective anti-cancer agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

LY2780301 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary but typically falls within a range suitable for pharmaceutical applications.

These properties are essential for formulating LY2780301 into effective therapeutic agents .

Applications

Scientific Uses

LY2780301 is primarily explored for its applications in oncology. Its role as an inhibitor of the PI3K/AKT/mTOR signaling pathway positions it as a candidate for treating various cancers, including breast cancer and other malignancies characterized by dysregulated signaling pathways. Clinical studies have indicated promising results when used alone or in combination with other chemotherapeutic agents like gemcitabine .

Molecular Pharmacology of LY2780301 as a Dual Kinase Inhibitor

Structural Basis of ATP-Competitive Binding to Akt and p70S6K Kinase Domains

LY2780301 (chemical name: 5-({4-[(3-{4-[(2,2-difluoroethyl)amino]-6-methoxy-1,3,5-triazin-2-yl}phenyl)carbamoyl]phenyl}amino)pyrazine-2-carboxamide) is a potent small-molecule inhibitor with a molecular weight of 517.52 g/mol (C₂₅H₂₇F₄N₇O) [7]. Its design exploits the conserved adenosine triphosphate (ATP)-binding cleft within the catalytic domains of both Akt (protein kinase B) and p70 ribosomal protein S6 kinase (p70S6K). The compound acts as a competitive ATP antagonist, binding directly to the kinase domain’s hinge region through key interactions:

  • Hydrogen bonding: The pyrazine-carboxamide group forms critical H-bonds with backbone residues (e.g., Glu228 and Ala230 in Akt1) [4] [9].
  • Hydrophobic occupancy: Its trifluoromethyl-phenyl moiety occupies a hydrophobic pocket adjacent to the ATP site, enhancing binding affinity [7].
  • Conformational selectivity: Unlike allosteric inhibitors, LY2780301 stabilizes the kinase domain in an inactive conformation without requiring PH-domain-mediated membrane translocation [3] [6].

Structural analyses reveal a differential binding energy profile between Akt isoforms (Akt1–3) and p70S6K. LY2780301 exhibits 2–3-fold higher affinity for p70S6K (IC₅₀ = 5 nM) than for Akt isoforms (IC₅₀ = 10–20 nM), attributed to subtle variations in the ATP-pocket residues of p70S6K’s kinase domain [7] [9].

Table 1: Binding Affinities of LY2780301 for Key Kinase Targets

Kinase TargetIC₅₀ (nM)Catalytic Domain Residues Critical for Binding
Akt110Glu228, Ala230, Tyr326
Akt215Glu230, Ala232, Tyr328
Akt320Glu232, Ala234, Tyr330
p70S6K5Glu110, Leu112, Tyr157

Kinase Selectivity Profiling Against PI3K/mTOR Pathway Isoforms

LY2780301 was engineered for precision inhibition within the PI3K/Akt/mTOR cascade. Comprehensive kinase panels demonstrate its selectivity:

  • Primary targets: Nanomolar inhibition of Akt1–3 and p70S6K (IC₅₀ < 20 nM), disrupting downstream phosphorylation of GSK3β (Akt substrate) and S6 ribosomal protein (p70S6K substrate) [1] [7] [9].
  • Off-target avoidance: Negligible activity (>1,000 nM IC₅₀) against class I PI3K isoforms (α, β, γ, δ), mTORC1/2, and 230+ unrelated kinases (e.g., PKA, PKC, CDKs) [3] [7]. This distinguishes LY2780301 from pan-PI3K inhibitors (e.g., BKM120) or dual PI3K/mTOR inhibitors (e.g., NVP-BEZ235), which exhibit broader suppression.

Functional cellular assays in tumor models with PI3K pathway alterations (e.g., PIK3CA mutations, PTEN loss) confirm pathway-specific effects:

  • Synergy in molecularly selected tumors: In PIK3CA-mutant breast cancer lines, LY2780301 (500 nM) reduces p-S6 levels by >70% without suppressing PI3K-mediated PDK1 activation [1] [4].
  • Isoform-specific dependencies: PTEN-null glioblastoma cells show 50% greater sensitivity to LY2780301 than PIK3CA-mutant counterparts, attributable to reliance on Akt/p70S6K over PI3K [2] [5].

Table 2: Selectivity Profile of LY2780301 Across PI3K/mTOR Pathway Kinases

Kinase/IsoformIC₅₀ (nM)Cellular FunctionLY2780301 Inhibition
Akt110Cell survival, metabolism+++
p70S6K5Protein synthesis, cell growth+++
PI3Kα>1,000PIP₃ generation-
mTORC1>1,000Phosphorylation of S6K/4E-BP1-
mTORC2>1,000Phosphorylation of Akt-Ser473-
PDK1>1,000Phosphorylation of Akt-Thr308-

+++ = potent inhibition (IC₅₀ < 20 nM); - = no significant inhibition

Allosteric Modulation vs. Catalytic Site Inhibition Mechanisms

LY2780301 exemplifies catalytic site inhibition, contrasting sharply with allosteric Akt inhibitors (e.g., MK-2206):

  • Mechanistic divergence:
  • Allosteric inhibitors (e.g., MK-2206): Bind the Akt PH domain, inducing conformational changes that prevent membrane translocation and activation. This indirectly suppresses kinase activity but spares basal phosphorylation [3] [6].
  • Catalytic inhibitors (LY2780301): Directly compete with ATP in the kinase domain, blocking phosphotransfer irrespective of cellular localization. This abolishes both baseline and growth factor-induced Akt/p70S6K activity [4] [9].
  • Pharmacodynamic consequences:
  • LY2780301 achieves deeper suppression of p-GSK3β and p-S6 in tumors than allosteric agents, as confirmed in xenograft models and patient biopsies [1] [9].
  • Unlike MK-2206—which hyperphosphorylates Akt via loss of feedback inhibition—LY2780301 does not induce compensatory pathway reactivation due to concurrent p70S6K blockade [3] [4].

The dual targeting of Akt and p70S6K provides a mechanistic advantage:

  • Feedback loop disruption: p70S6K inhibition prevents IRS-1 degradation, attenuating insulin-driven PI3K reactivation—a limitation of selective Akt inhibitors [4] [10].
  • Context-dependent efficacy: In HER2+ breast cancer, dual inhibition synergizes with anti-HER2 therapies by overcoming resistance from p70S6K-mediated mTORC1 activation [3] [4].

Table 3: Comparative Mechanisms of LY2780301 vs. Allosteric AKT Inhibitors

PropertyLY2780301 (ATP-Competitive)Allosteric Inhibitors (e.g., MK-2206)
Binding siteKinase domain ATP cleftPH domain
Effect on Akt phosphorylationSuppresses p-Akt (Thr308/Ser473)Increases p-Akt (Ser473) via feedback
Inhibition of basal activityCompletePartial
p70S6K co-inhibitionYes (direct target)No
Feedback loop escapeMinimized (blocks p70S6K-IRS1 axis)Common (PI3K reactivation)

Properties

Product Name

LY2780301

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

LY2780301; LY-2780301; LY 2780301

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.